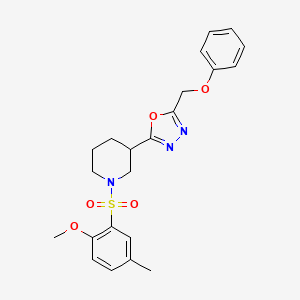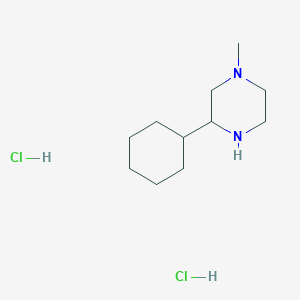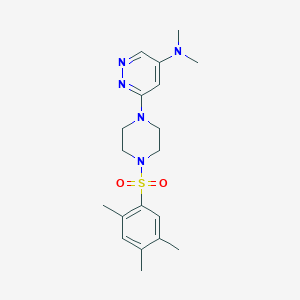![molecular formula C22H22ClF2NO2 B2778452 1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1047974-70-8](/img/structure/B2778452.png)
1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[Bis(4-fluorophenyl)methyl]piperazine” is a related compound . It has a molecular formula of C17H18F2N2 and a molecular weight of 288.342 . Another related compound is “Bis (4-fluorophenyl) sulfone” with a molecular formula of (FC6H4)2SO2 .
Molecular Structure Analysis
The molecular structure of “1-[Bis(4-fluorophenyl)methyl]piperazine” can be represented by the SMILES string C1CN (CCN1)C (C2=CC=C (C=C2)F)C3=CC=C (C=C3)F . For “Bis (4-fluorophenyl) sulfone”, the SMILES string is Fc1ccc (cc1)S (=O) (=O)c2ccc (F)cc2 .
Physical And Chemical Properties Analysis
The compound “1-[Bis(4-fluorophenyl)methyl]piperazine” has a melting point of 88°C to 92°C . The compound “Bis (4-fluorophenyl) sulfone” has a melting point of 98-100 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
Research on methoxychlor, a compound containing methoxy and chlorophenyl groups similar to the compound , has focused on its environmental degradation. For instance, studies on the reductive dechlorination of methoxychlor by human intestinal bacterium Eubacterium limosum under anaerobic conditions highlight the metabolic fate of such compounds in the human gut and their potential environmental impacts (Yim et al., 2008). This research is pivotal in understanding how environmental contaminants are metabolized and can inform the development of strategies for mitigating their impact.
Corrosion Inhibition
Compounds containing methoxyphenyl groups have been investigated for their corrosion inhibition properties. For example, the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium was tested, revealing significant corrosion inhibition efficiency, which has practical applications in the protection of metals from corrosion (Bentiss et al., 2009). Such studies are important for industries where corrosion resistance is critical for material longevity and safety.
Bioimaging and Sensing Applications
The study and development of fluorescent probes for bioimaging and sensing applications have also involved compounds with structural similarities. A vanillinyl Schiff base, demonstrating fluorescent zinc sensing properties, was examined for zinc bioimaging, showcasing the potential of such compounds in biomedical research and diagnostic applications (Bhanja et al., 2015). The ability to selectively sense and image biological ions or molecules is crucial for advancing our understanding of cellular processes and developing novel diagnostic tools.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO2.ClH/c1-27-21-4-2-3-16(13-21)14-25-15-22(26,17-5-9-19(23)10-6-17)18-7-11-20(24)12-8-18;/h2-13,25-26H,14-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWBDVCKLKILEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)
![Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2778371.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)
![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B2778378.png)

![(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2778380.png)





